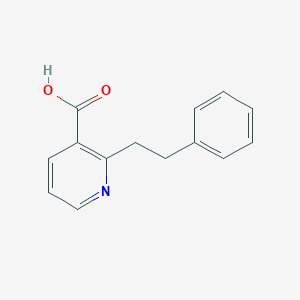

2-Phenethyl-nicotinic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-phenylethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-14(17)12-7-4-10-15-13(12)9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIBVUGPJCPOSJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00618467 | |

| Record name | 2-(2-Phenylethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14578-19-9 | |

| Record name | 2-(2-Phenylethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Biological Activity of 2-Phenethyl-nicotinic Acid: A Predictive and Investigative Approach

Disclaimer: Direct experimental data on the biological activity of 2-Phenethyl-nicotinic acid is not extensively available in current scientific literature. This guide, therefore, provides a comprehensive overview based on the well-established biological profile of its parent compound, nicotinic acid (Niacin), and other substituted nicotinic acid derivatives. The proposed experimental workflows are designed to serve as a foundational roadmap for researchers to elucidate the specific activities of this compound.

Introduction: The Nicotinic Acid Scaffold and the Promise of 2-Phenethyl Substitution

Nicotinic acid, a form of vitamin B3, is a well-known therapeutic agent with a long history of use in the management of dyslipidemia.[1] Its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2][3] The core pyridin-3-carboxylic acid structure of nicotinic acid serves as a versatile scaffold for chemical modification to enhance potency, selectivity, and pharmacokinetic profiles.

This guide focuses on a specific derivative, this compound. The introduction of a phenethyl group at the 2-position of the pyridine ring is a strategic modification that can significantly alter the molecule's physicochemical properties, such as lipophilicity and steric bulk. These changes, in turn, are expected to influence its interaction with biological targets and, consequently, its overall pharmacological profile. While direct evidence is lacking, we can hypothesize its potential biological activities by examining the extensive data on nicotinic acid and its analogs.

Chemical Structure of this compound

-

IUPAC Name: 2-(2-phenylethyl)pyridine-3-carboxylic acid[4]

-

Molecular Formula: C₁₄H₁₃NO₂[4]

-

Molecular Weight: 227.26 g/mol [5]

Part 1: The Foundational Biology of Nicotinic Acid - A Predictive Blueprint

To predict the biological activities of this compound, it is imperative to first understand the well-documented pharmacology of its parent compound.

Lipid-Modifying Effects: The Hallmark of Nicotinic Acid

Nicotinic acid is most recognized for its beneficial effects on plasma lipid profiles.[6] It effectively:

-

Reduces Low-Density Lipoprotein (LDL) cholesterol. [7]

-

Decreases triglycerides and Very-Low-Density Lipoprotein (VLDL). [6]

-

Robustly increases High-Density Lipoprotein (HDL) cholesterol. [8]

These effects are primarily mediated through several mechanisms:

-

Inhibition of Hepatic Diacylglycerol Acyltransferase-2 (DGAT2): This enzyme is crucial for triglyceride synthesis in the liver. By inhibiting DGAT2, nicotinic acid reduces the production of triglycerides, leading to decreased VLDL secretion.[6][9]

-

Modulation of Apolipoprotein B (ApoB) Metabolism: The reduction in triglyceride availability leads to the degradation of ApoB, a key structural component of VLDL and LDL.[7]

-

Reduced HDL Catabolism: Nicotinic acid is thought to decrease the breakdown of HDL, contributing to its increased plasma levels.[10]

Table 1: Summary of Nicotinic Acid's Effects on Lipid Parameters

| Lipid Parameter | Effect of Nicotinic Acid |

| Total Cholesterol | Decrease |

| LDL Cholesterol | Decrease[7] |

| HDL Cholesterol | Increase[8] |

| Triglycerides | Decrease[6] |

| VLDL | Decrease[7] |

| Lipoprotein(a) | Decrease |

The GPR109A Receptor: The Central Mediator of Nicotinic Acid's Action

Many of the biological effects of nicotinic acid are mediated through the G protein-coupled receptor 109A (GPR109A), also known as HM74A or the niacin receptor.[11][12]

-

Adipose Tissue: In fat cells, activation of GPR109A inhibits hormone-sensitive lipase, which in turn reduces the release of free fatty acids into the bloodstream. This decreases the substrate available for the liver to produce triglycerides and VLDL.[7]

-

Immune Cells: GPR109A is also expressed on various immune cells, including monocytes and macrophages, where its activation leads to anti-inflammatory effects.[13][14]

-

Skin Langerhans Cells: The activation of GPR109A in these skin cells is responsible for the common side effect of flushing associated with nicotinic acid therapy, which is mediated by the release of prostaglandins.[10][11]

Diagram 1: Simplified GPR109A Signaling Pathway in Adipocytes

Caption: Nicotinic acid's activation of GPR109A in adipocytes.

Anti-inflammatory and Antioxidant Properties

Beyond its lipid-lowering effects, nicotinic acid exhibits significant anti-inflammatory and antioxidant activities.[15]

-

Inhibition of NF-κB Pathway: Nicotinic acid has been shown to suppress the activation of the NF-κB transcription factor, a key regulator of inflammatory gene expression.[13]

-

Reduced Pro-inflammatory Cytokine Production: Consequently, it can decrease the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in macrophages.[16]

-

Improved Endothelial Function: By reducing oxidative stress and vascular inflammation, nicotinic acid can improve the function of the endothelium.[15]

Part 2: Biological Activities of Other Nicotinic Acid Derivatives - Expanding the Possibilities

The modification of the nicotinic acid scaffold has yielded derivatives with a wide range of biological activities, providing clues to the potential of this compound.

-

Anti-inflammatory and Analgesic Activity: Several 2-aryl nicotinic acid derivatives have demonstrated potent anti-inflammatory and analgesic properties.[2] Some novel synthesized derivatives have shown significant inhibition of inflammatory mediators like TNF-α and IL-6.[17]

-

Antimicrobial Activity: Acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid have exhibited promising activity against Gram-positive bacteria, including MRSA strains.[18]

-

Antituberculosis Activity: Certain derivatives of nicotinic acid have been investigated for their potential against tuberculosis.[2]

The introduction of a lipophilic phenethyl group at the 2-position could potentially enhance the membrane permeability of the molecule, facilitating its entry into cells and interaction with intracellular targets. This modification could also influence its binding affinity for receptors like GPR109A or other unforeseen targets.

Part 3: A Proposed Research Program to Elucidate the Biological Activity of this compound

Given the lack of direct data, a structured experimental approach is necessary to characterize the biological activity of this compound.

In Vitro Investigations

3.1.1 Receptor Binding and Activation Assays

-

Objective: To determine if this compound binds to and activates the GPR109A receptor.

-

Methodology:

-

Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing human GPR109A.

-

Competitive Binding Assay:

-

Incubate cell membranes with a radiolabeled ligand for GPR109A (e.g., [³H]-nicotinic acid) in the presence of increasing concentrations of unlabeled this compound.

-

Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

-

-

Functional Assay (cAMP Measurement):

-

Treat the GPR109A-expressing cells with varying concentrations of this compound.

-

Measure the intracellular levels of cyclic AMP (cAMP) using an ELISA-based kit. A decrease in cAMP levels upon stimulation indicates Gi-coupled receptor activation.[11]

-

-

3.1.2 Anti-inflammatory Activity Assays

-

Objective: To assess the anti-inflammatory potential of this compound.

-

Methodology (using RAW 264.7 murine macrophage cell line):

-

Cell Culture and Treatment:

-

Culture RAW 264.7 cells and pre-treat with different concentrations of this compound for 1 hour.

-

Induce an inflammatory response by adding lipopolysaccharide (LPS).

-

-

Nitric Oxide (NO) Production Assay (Griess Assay):

-

After 24 hours of LPS stimulation, collect the cell culture supernatant.

-

Measure the concentration of nitrite (a stable product of NO) using the Griess reagent. A reduction in nitrite levels indicates anti-inflammatory activity.[17]

-

-

Cytokine Measurement (ELISA):

-

Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the cell culture supernatant using specific ELISA kits.

-

-

Diagram 2: Experimental Workflow for In Vitro Characterization

Caption: Proposed in vitro workflow for biological characterization.

In Vivo Investigations

3.2.1 Carrageenan-Induced Paw Edema Model (Anti-inflammatory)

-

Objective: To evaluate the in vivo anti-inflammatory effects.

-

Methodology:

-

Animal Model: Use male Wistar rats.

-

Dosing: Administer this compound orally at various doses.

-

Induction of Inflammation: Inject carrageenan into the sub-plantar region of the right hind paw one hour after dosing.

-

Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

-

Analysis: Calculate the percentage of edema inhibition compared to a vehicle-treated control group.[19]

-

3.2.2 High-Fat Diet-Induced Dyslipidemia Model

-

Objective: To determine if this compound possesses lipid-modifying properties.

-

Methodology:

-

Animal Model: Use C57BL/6J mice.

-

Diet: Feed the mice a high-fat diet for several weeks to induce obesity and dyslipidemia.

-

Treatment: Administer this compound daily via oral gavage for a specified period.

-

Sample Collection: Collect blood samples at baseline and at the end of the treatment period.

-

Lipid Profile Analysis: Measure plasma levels of total cholesterol, LDL, HDL, and triglycerides using standard enzymatic kits.

-

Part 4: Future Directions and Conclusion

The biological activity of this compound remains an unexplored area with significant potential. Based on the extensive knowledge of its parent compound, nicotinic acid, and the diverse activities of other derivatives, it is plausible that this compound could exhibit a unique pharmacological profile, potentially with enhanced anti-inflammatory or lipid-modifying properties.

The proposed research program provides a clear and logical path to systematically investigate these potential activities. The results of these studies will be crucial in determining the therapeutic potential of this novel compound and could pave the way for the development of new treatments for inflammatory and metabolic diseases. The key will be to correlate the structural modification of the phenethyl group with any observed changes in biological activity, thereby contributing to a deeper understanding of the structure-activity relationships within the nicotinic acid class of compounds.

References

-

Al-Ostoot, F. H., & Al-Samydai, A. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

-

Dr. Oracle. (2025). What is the mechanism of niacin (Nicotinic Acid) in lowering Low-Density Lipoprotein (LDL) cholesterol? Dr.Oracle. [Link]

-

Pathway Maps. (n.d.). GPR109A (Niacin Receptor). Pathway Maps. [Link]

-

PrepChem. (n.d.). Synthesis of 2-acetylnicotinic acid. PrepChem.com. [Link]

-

PubChem. (n.d.). 2-Phenoxynicotinic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2-[(2-Phenylethyl)thio]nicotinic acid. National Center for Biotechnology Information. [Link]

-

Di Donato, P., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. [Link]

-

Knowles, H. J., et al. (2014). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. PLoS ONE. [Link]

-

Grundy, S. M., et al. (2008). Mechanism of action of niacin. PubMed. [Link]

-

El-Sayed, M. A., et al. (2020). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]

-

Chen, Y., et al. (2015). GPR109A and Vascular Inflammation. PMC. [Link]

-

PrepChem. (n.d.). Synthesis of STAGE A: 2-(Phenylamino)nicotinic acid. PrepChem.com. [Link]

-

de Moura, A. C., et al. (2012). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. PubMed. [Link]

-

Al-Dwairi, A., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. MDPI. [Link]

-

Toth, P. P. (2021). Niacin: The Third or Fourth Option. National Lipid Association. [Link]

-

Digby, J. E., et al. (2011). Niacin Modulates Pro-inflammatory Cytokine Secretion. A Potential Mechanism Involved in its Anti-atherosclerotic Effect. The Open Cardiovascular Medicine Journal. [Link]

-

Paruch, K., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]

-

Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science. [Link]

-

Cheméo. (n.d.). Chemical Properties of Nicotinic acid, 2-phenylethyl ester. Cheméo. [Link]

- Google Patents. (n.d.). Preparation method of nicotinic acid.

-

Kashyap, M. L., et al. (2013). Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non-diabetic patients. PMC. [Link]

-

Wu, B. J., et al. (2010). Evidence That Niacin Inhibits Acute Vascular Inflammation and Improves Endothelial Dysfunction Independent of Changes in Plasma Lipids. Circulation Research. [Link]

-

Gariani, K., et al. (2017). GPR109A activation and aging liver. PMC. [Link]

-

Paruch, K., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. PubMed. [Link]

-

ResearchGate. (2025). The Role of Niacin in Lipid-Lowering Treatment: Are we Aiming Too High?. ResearchGate. [Link]

-

Wikipedia. (n.d.). Nicotinamide. Wikipedia. [Link]

-

ResearchGate. (2025). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. [Link]

-

A1 Prolaboratory. (n.d.). 2-(Phenylthio)nicotinic acid. A1 Prolaboratory. [Link]

-

Wikipedia. (n.d.). Nicotinic acid. Wikipedia. [Link]

Sources

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-[(2-Phenylethyl)thio]nicotinic acid | C14H13NO2S | CID 888706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nicotinic acid, 2-phenylethyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non – diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. researchgate.net [researchgate.net]

- 9. lipid.org [lipid.org]

- 10. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pathwaymap.com [pathwaymap.com]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. Niacin Modulates Pro-inflammatory Cytokine Secretion. A Potential Mechanism Involved in its Anti-atherosclerotic Effect [opencardiovascularmedicinejournal.com]

- 17. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative Analysis of 2-Phenethyl-nicotinic acid (as Nicotinic acid, 2-phenylethyl ester) in Biological Matrices using LC-MS/MS

Application Note and Protocol

Abstract

This document provides a comprehensive guide for the quantitative analysis of 2-Phenethyl-nicotinic acid, identified and referred to herein as Nicotinic acid, 2-phenylethyl ester, in biological matrices, specifically plasma. The described Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is designed for researchers, scientists, and drug development professionals requiring a robust, selective, and sensitive assay for pharmacokinetic studies, drug metabolism research, and clinical trials. This guide delves into the rationale behind the methodological choices, from sample preparation to mass spectrometric detection, and is grounded in established bioanalytical method validation principles.

Introduction: The Significance of Quantifying Nicotinic Acid Derivatives

Nicotinic acid (Niacin) and its derivatives are a class of compounds with significant pharmacological interest. While nicotinic acid itself is a well-known lipid-lowering agent, synthetic derivatives are continuously being explored for novel therapeutic applications. The quantification of these compounds in biological fluids is paramount to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. Accurate bioanalysis is the cornerstone of preclinical and clinical drug development, providing the data necessary for dose-response assessments and safety evaluations.

This application note focuses on a specific derivative, Nicotinic acid, 2-phenylethyl ester. The developed LC-MS/MS method offers high selectivity and sensitivity, which are critical for detecting low concentrations of the analyte in complex biological matrices. The principles and protocols outlined herein are designed to be adaptable to similar small molecules, providing a foundational framework for bioanalytical method development.

Analyte Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.

| Property | Value | Source |

| Chemical Name | Nicotinic acid, 2-phenylethyl ester | NIST |

| Molecular Formula | C₁₄H₁₃NO₂ | NIST |

| Molecular Weight | 227.2585 g/mol | NIST |

| Chemical Structure | (See Figure 1) |

Figure 1: Chemical Structure of Nicotinic acid, 2-phenylethyl ester

Caption: 2D structure of Nicotinic acid, 2-phenylethyl ester.

Experimental Workflow: A Validated Approach

The following sections detail a step-by-step protocol for the quantification of Nicotinic acid, 2-phenylethyl ester. This workflow is designed to be a self-validating system, incorporating principles from regulatory guidelines to ensure data integrity.[1][2]

Caption: Overall experimental workflow for the quantification of Nicotinic acid, 2-phenylethyl ester.

Sample Preparation: Isolating the Analyte

The choice of sample preparation technique is critical for removing matrix interferences and ensuring accurate quantification. For Nicotinic acid, 2-phenylethyl ester in plasma, both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are viable options.

Protocol 3.1.1: Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquids.

Rationale: This method is cost-effective and can provide clean extracts if the solvent system is optimized. For an ester-containing molecule like Nicotinic acid, 2-phenylethyl ester, a moderately polar organic solvent is a good starting point.

Step-by-Step Protocol:

-

Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibrator, or quality control (QC) sample.

-

Internal Standard (IS) Spiking: Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound). Vortex briefly.

-

Extraction Solvent Addition: Add 500 µL of methyl tert-butyl ether (MTBE).

-

Extraction: Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the organic and aqueous layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer to a clean microcentrifuge tube, avoiding the protein pellet at the interface.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to dissolve the residue.

-

Sample Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 3.1.2: Solid-Phase Extraction (SPE)

SPE offers a more controlled and often cleaner extraction compared to LLE, utilizing a solid sorbent to retain the analyte while interferences are washed away.

Rationale: A reversed-phase (e.g., C18) or a mixed-mode cation exchange SPE cartridge can be effective for a compound with both hydrophobic (phenethyl group) and basic (pyridine ring) moieties. SPE can provide higher recovery and cleaner extracts, which is beneficial for the longevity of the LC column and MS system.[3][4]

Step-by-Step Protocol:

-

Sample Pre-treatment: To 100 µL of plasma, add 10 µL of IS and 200 µL of 4% phosphoric acid in water. Vortex to mix. This step helps to disrupt protein binding and ensure the analyte is in the correct ionization state for retention.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

-

Sample Transfer: Transfer to an autosampler vial for analysis.

LC-MS/MS Analysis: Separation and Detection

Liquid Chromatography (LC) Conditions

Rationale: A reversed-phase C18 column is a suitable choice for retaining the moderately hydrophobic Nicotinic acid, 2-phenylethyl ester. A gradient elution with an acidified mobile phase (formic acid) is used to ensure good peak shape and efficient ionization in positive electrospray ionization (ESI) mode.

| Parameter | Condition |

| LC System | UHPLC system |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 10% B to 90% B over 5 minutes |

Mass Spectrometry (MS) Conditions

Rationale: Tandem mass spectrometry provides the selectivity and sensitivity required for bioanalysis. Positive electrospray ionization (ESI+) is chosen due to the presence of the basic pyridine nitrogen, which is readily protonated. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions.

Predicted MRM Transitions:

The exact mass of the protonated molecule [M+H]⁺ is 228.0968. The fragmentation of esters in mass spectrometry often involves cleavage of the ester bond. For Nicotinic acid, 2-phenylethyl ester, key fragmentations are predicted to be the loss of the phenethyl group or cleavage within the phenethyl moiety.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Nicotinic acid, 2-phenylethyl ester | 228.1 | 124.0 (Nicotinic acid fragment) | 105.1 (Phenethyl fragment) |

| Internal Standard (IS) | - | - | - |

Note: The optimal collision energies for these transitions must be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer.

MS Parameters:

| Parameter | Setting |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Method Validation: Ensuring Trustworthiness

A bioanalytical method must be validated to demonstrate its reliability for the intended application. The validation should be performed in accordance with regulatory guidelines such as those from the FDA and EMA.[1][2]

Key Validation Parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix from at least six different sources.

-

Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). This is evaluated at multiple concentration levels (Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC).

-

Calibration Curve: The relationship between the instrument response and the concentration of the analyte. A linear regression with a weighting factor is typically used.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

-

Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. This should be assessed to ensure that the matrix does not interfere with quantification.

-

Recovery: The efficiency of the extraction procedure.

-

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).

Data Analysis and Reporting

The concentration of Nicotinic acid, 2-phenylethyl ester in the samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve. All data should be reported clearly, including the results of the validation experiments.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of Nicotinic acid, 2-phenylethyl ester in plasma using LC-MS/MS. By following the outlined procedures for sample preparation, chromatographic separation, and mass spectrometric detection, researchers can achieve a reliable and robust method suitable for various stages of drug development. The emphasis on the rationale behind each step and adherence to validation principles ensures the generation of high-quality, defensible data.

References

-

National Institute of Standards and Technology (NIST). Nicotinic acid, 2-phenylethyl ester. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

European Medicines Agency. Guideline on bioanalytical method validation. [Link]

-

U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]

- Stove, C. et al. (2012). Bioanalytical method validation: the cornerstone of reliable results in biological matrices. TrAC Trends in Analytical Chemistry, 35, 116-127.

-

Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 52(1), 122-130. [Link]

-

U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

-

PubChem. 2-[(2-Phenylethyl)thio]nicotinic acid. [Link]

-

Cheméo. Chemical Properties of Nicotinic acid, 2-phenylethyl ester. [Link]

- Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE.

- Tecan. (2020). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

- 1. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LC-APCI-MS/MS assay for quantitation of ethyl esters of eicosapentaenoic acid and docosahexaenoic acid in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Note: In Vitro Profiling of 2-Phenethyl-nicotinic Acid

This Application Note is designed for senior scientists and drug discovery teams evaluating 2-Phenethyl-nicotinic acid , a lipophilic analog of Nicotinic Acid (Niacin).

Based on the pharmacophore, this molecule is a putative ligand for HCAR2 (GPR109A) , a G

Target Class: GPCR (HCAR2/GPR109A) | Therapeutic Area: Dyslipidemia & Inflammation

Introduction & Mechanistic Rationale

This compound (2-PNA) represents a structural evolution of Niacin (Vitamin B3). While Niacin is a potent HCAR2 agonist used to lower triglycerides and raise HDL, its clinical utility is limited by cutaneous flushing (mediated by

The 2-phenethyl moiety introduces a hydrophobic domain that may interact with the orthosteric binding pocket of HCAR2, potentially altering the residence time or signaling bias. This guide outlines a testing cascade to validate 2-PNA as a functional HCAR2 agonist and assess its anti-inflammatory potential.

Core Signaling Pathway

Activation of HCAR2 by 2-PNA is predicted to trigger the G

Figure 1: Predicted signaling cascade of this compound via HCAR2/Gi coupling.

Experimental Protocols

Protocol A: G i Functional Assay (cAMP Inhibition)

Objective: Determine the

Materials:

-

Cells: CHO-K1 or HEK293 stably expressing human HCAR2 (GPR109A).

-

Reagents: HTRF cAMP Gs/Gi Kit (Cisbio/PerkinElmer), Forskolin (10

M stock), IBMX (PDE inhibitor). -

Compound: this compound (10 mM stock in DMSO).

Step-by-Step Workflow:

-

Cell Preparation: Harvest HCAR2-CHO cells and resuspend in stimulation buffer (HBSS + 500

M IBMX) at -

Plating: Dispense 5

L of cell suspension (2,000 cells) into a white low-volume 384-well plate. -

Compound Treatment:

-

Prepare a serial dilution of 2-PNA (100

M to 0.1 nM) in stimulation buffer containing 10 -

Note: Forskolin is required to raise baseline cAMP so the Gi-mediated reduction can be detected.

-

Add 5

L of compound/Forskolin mix to the cells.

-

-

Incubation: Incubate for 30–45 minutes at Room Temperature (RT).

-

Detection:

-

Add 5

L of cAMP-d2 conjugate (Acceptor). -

Add 5

L of Anti-cAMP-Cryptate (Donor).

-

-

Readout: Incubate for 1 hour at RT. Read on an HTRF-compatible plate reader (e.g., EnVision) at 665 nm and 620 nm.

-

Analysis: Calculate the Ratio (

). Plot vs. log[concentration] to determine

Self-Validation Check:

-

Z-Factor: Must be > 0.5.

-

Reference: Run Niacin in parallel. Expected

for Niacin is ~100 nM [1].[1] 2-PNA should be compared relative to this benchmark.

Protocol B: Macrophage Anti-Inflammatory Assay

Objective: Assess the functional efficacy of 2-PNA in suppressing LPS-induced cytokine release (TNF-

Materials:

-

Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.

-

Readout: ELISA or Multiplex Bead Assay (Luminex) for TNF-

.

Step-by-Step Workflow:

-

Seeding: Seed RAW 264.7 cells in 96-well plates (

cells/well) in DMEM + 10% FBS. Incubate overnight. -

Starvation: Replace media with low-serum (0.5% FBS) media for 4 hours to synchronize cells.

-

Pre-treatment: Add 2-PNA (10

M, 1 -

Stimulation: Add LPS (final concentration 100 ng/mL) to all wells except the Negative Control.

-

Incubation: Incubate for 18–24 hours at 37°C, 5% CO

. -

Collection: Harvest supernatants. Centrifuge at 1,000 x g for 5 mins to remove debris.

-

Quantification: Perform TNF-

ELISA according to manufacturer instructions.[2]

Data Interpretation:

-

Calculate % Inhibition of cytokine release relative to the "LPS + Vehicle" control.

-

Critical: Perform an MTT viability assay on the remaining cells to ensure cytokine reduction is not due to cytotoxicity (2-phenethyl compounds can be cytotoxic at high concentrations).

Protocol C: Adipocyte Lipolysis Assay (Metabolic Efficacy)

Objective: Confirm the physiological endpoint—inhibition of glycerol release in adipocytes.

Step-by-Step Workflow:

-

Differentiation: Differentiate 3T3-L1 fibroblasts into mature adipocytes (Oil Red O positive) over 10–14 days.

-

Equilibration: Wash cells with Krebs-Ringer Phosphate Buffer (KRP) containing 2% BSA (Fatty Acid Free).

-

Treatment: Treat cells with:

-

Isoproterenol (100 nM) to stimulate lipolysis.

-

2-PNA (titration) + Isoproterenol.

-

-

Incubation: 3 hours at 37°C.

-

Measurement: Collect supernatant and quantify Glycerol using a colorimetric enzymatic assay (absorbance at 540 nm).

-

Result: 2-PNA should dose-dependently reduce glycerol release.

Data Analysis & Reporting

Synthesize results into a comparative table to rank 2-PNA against the parent compound.

| Parameter | Assay Type | Readout | Success Criteria (vs. Niacin) |

| Potency ( | HTRF cAMP (CHO-HCAR2) | HTRF Ratio | |

| Efficacy ( | HTRF cAMP | % Inhibition | |

| Anti-inflammatory | RAW 264.7 (LPS) | TNF- | Significant inhibition ( |

| Cytotoxicity | MTT Assay | Cell Viability |

Assay Workflow Diagram

Figure 2: Screening cascade for this compound characterization.

References

-

Wise, A., et al. (2003). Molecular identification of high and low affinity receptors for nicotinic acid. Journal of Biological Chemistry, 278(11), 9869-9874.

-

Digby, J. E., et al. (2012). Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms.[2] Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 669-676.

-

Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect. Nature Medicine, 9(3), 352-355.

-

Offermanns, S. (2006). The nicotinic acid receptor GPR109A (HM74A or PUMA-G). Pharmacological Reviews, 58(4), 601-611.

Sources

Application Notes & Protocols for the Pharmacological Screening of 2-Phenethyl-nicotinic acid

Introduction: A Tale of Two Moieties

The compound 2-Phenethyl-nicotinic acid presents a compelling case for pharmacological exploration, wedding two well-established pharmacophores: the nicotinic acid backbone and the phenethylamine tail. This unique chimeric structure suggests a polypharmacological profile, warranting a multi-faceted screening approach. Nicotinic acid, a long-standing therapeutic for dyslipidemia, exerts its primary effects through the activation of the G-protein coupled receptor GPR109A (HCA2), leading to beneficial modulations in lipid profiles.[1] However, its therapeutic utility is often hampered by a flushing side effect, also mediated by GPR109A in epidermal Langerhans cells.[2] Derivatives of nicotinic acid have also shown promise in treating a range of conditions including inflammation and neurodegenerative diseases.[3][4]

Conversely, the phenethylamine scaffold is the foundation for a vast array of psychoactive compounds that modulate monoamine neurotransmitter systems, acting as stimulants, hallucinogens, and anorectics.[5][6][7] This moiety is recognized for its interaction with adrenergic and dopaminergic receptors.[8][9] The amalgamation of these two structures in this compound necessitates a screening cascade designed to elucidate its primary mode of action and uncover any secondary or off-target effects. This guide provides a comprehensive framework for the systematic pharmacological evaluation of this novel compound.

Strategic Screening Workflow

Our proposed screening cascade is designed to first assess the compound's activity at the most probable target, GPR109A, and then to explore its potential effects on the central nervous system, given the phenethylamine component. The workflow is structured to move from high-throughput in vitro assays to more complex cell-based and, potentially, in vivo models.

Caption: Simplified signaling pathway for GPR109A activation.

Conclusion and Forward Look

This structured pharmacological screening protocol provides a robust framework for the initial characterization of this compound. The data generated will establish its primary molecular target(s), elucidate its mechanism of action, and guide future development efforts. A positive hit in any of these assays would necessitate further investigation, including selectivity profiling, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies, and eventual evaluation in relevant in vivo models to determine its therapeutic potential and safety profile.

References

-

Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. Journal of Lipid Research, 46(8), 1573-1574. [Link]

-

Wikipedia. (2024). Nicotinic acid. [Link]

-

Garrido, N. M., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 748. [Link]

-

Al-Ostoot, F. H., et al. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

-

Benyó, Z., et al. (2006). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology, 147(1), 1-2. [Link]

-

Drugs.com. (2023). List of Nicotinic acid derivatives. [Link]

-

Al-Ghamdi, S., et al. (2020). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International Journal of Molecular Sciences, 21(21), 8255. [Link]

-

El-Sayed, M. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]

-

Wikipedia. (2024). Phenethylamine. [Link]

-

UNODC. (n.d.). Details for Phenethylamines. [Link]

-

Wikipedia. (2024). Substituted phenethylamine. [Link]

Sources

- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenethylamine - Wikipedia [en.wikipedia.org]

- 6. Details for Phenethylamines [unodc.org]

- 7. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 8. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenethyl-nicotinic Acid

Ticket ID: #SYN-2PNA-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization & Troubleshooting Guide for 2-Phenethyl-nicotinic Acid Synthesis

Executive Summary & Strategic Route

User Query: "I am experiencing variable yields and purification issues when synthesizing this compound. How do I stabilize the process?"

Specialist Analysis: The synthesis of This compound (2-phenethylpyridine-3-carboxylic acid) presents two primary chemical challenges:

-

Steric & Electronic Deactivation: The 2-position of the pyridine ring is electron-deficient, making electrophilic aromatic substitution difficult. Conversely, nucleophilic attacks (like Chichibabin) are harsh.

-

Zwitterionic Solubility: The final product contains both a basic pyridine nitrogen and an acidic carboxylic group, creating solubility "traps" during workup.

The "Golden Route" (Heck-Hydrogenation Protocol): To maximize reproducibility and scalability, we recommend the Heck Cross-Coupling strategy followed by Catalytic Hydrogenation . This route offers superior atom economy compared to radical alkylation (Minisci reaction) and avoids the harsh conditions of condensation reactions.

Workflow Overview:

-

Step 1 (Coupling): Heck reaction of Methyl 2-chloronicotinate with Styrene.

-

Optimization Note: We strongly recommend using the methyl ester rather than the free acid for the coupling step to prevent catalyst poisoning and simplify purification.

-

-

Step 2 (Saturation): Hydrogenation of the alkene linker.

-

Step 3 (Hydrolysis): Saponification to the final acid.

Phase 1: The Heck Coupling (Carbon Skeleton Assembly)

Objective: Synthesize Methyl 2-styrylnicotinate.

Optimized Protocol

-

Substrates: Methyl 2-chloronicotinate (1.0 eq), Styrene (1.2 - 1.5 eq).

-

Catalyst System: Pd(OAc)₂ (2-5 mol%) + PPh₃ (10-20 mol%).

-

Base: Triethylamine (Et₃N) (2.5 eq) or K₂CO₃ (solid, anhydrous).

-

Solvent: DMF or DMAc (Anhydrous, degassed).

-

Conditions: 100°C - 120°C, inert atmosphere (

or Ar), 12-24 hours.

Troubleshooting Guide: Heck Reaction

| Symptom | Probable Cause | Corrective Action |

| Precipitation of "Pd Black" | Catalyst decomposition due to low ligand concentration or oxygen. | Increase Ligand/Pd Ratio: Ensure PPh₃:Pd is at least 3:1 or 4:1. Degas Solvents: Oxygen kills active Pd(0). Sparge solvent with Argon for 30 mins. |

| Low Conversion (<50%) | Chloride is a poor leaving group on pyridine (oxidative addition is slow). | Switch Ligand: Upgrade to electron-rich, bulky ligands like P(t-Bu)₃ or bidentate ligands like dppf to facilitate oxidative addition [1]. Temperature: Increase to 130°C (ensure vessel pressure rating). |

| Regio-isomers (Branched) | "Cationic" Pd pathway favored over neutral pathway. | Change Solvent/Base: Switch to non-polar solvents (Toluene) if solubility permits, or ensure a halide source (like LiCl) is present to keep the Pd-intermediate neutral. |

| Starting Material Recovery | Catalyst poisoning by free carboxylic acid (if not using ester). | Esterify First: Always protect the carboxylic acid as a methyl ester. Free acids can coordinate to Pd and shut down the cycle. |

Phase 2: Hydrogenation (Linker Saturation)

Objective: Reduce the double bond without reducing the pyridine ring.

Optimized Protocol

-

Substrate: Methyl 2-styrylnicotinate.

-

Catalyst: 10% Pd/C (5 wt% loading relative to substrate).

-

Solvent: Methanol or Ethanol (0.1 M concentration).

-

H₂ Pressure: Balloon pressure (1 atm) to 3 bar.

-

Temperature: RT to 40°C.

Troubleshooting Guide: Hydrogenation

Q: My pyridine ring is reducing to a piperidine. How do I stop this? A: Pyridine reduction is a common side reaction, especially under acidic conditions or high pressure.

-

Solution 1 (Solvent): Avoid acetic acid or acidic media. Use neutral Methanol.

-

Solution 2 (Catalyst): Switch from Pd/C to less active catalysts like 5% Pt/C or Raney Nickel (though Ra-Ni requires higher pressure, it is often more selective for alkenes over heterocycles) [2].

-

Solution 3 (Poisoning): Add a trace of quinoline or sulfur (catalyst poison) to dampen catalyst activity, though this is rarely needed at 1 atm.

Q: The reaction stalls at 80% conversion. A: The catalyst surface may be poisoned by the pyridine nitrogen coordinating to the metal.

-

Solution: Protonate the pyridine nitrogen? No. (See above; this risks ring reduction). Instead, increase H₂ pressure slightly (to 3-5 bar) or refresh the catalyst (filter and add fresh Pd/C).

Phase 3: Hydrolysis & Isolation (The Zwitterion)[1]

Objective: Convert ester to acid and isolate pure this compound.

Optimized Protocol

-

Saponification: Dissolve hydrogenated ester in THF/Water (1:1). Add LiOH (2.0 eq). Stir at RT until TLC shows consumption.

-

Workup (Critical Step):

-

Remove THF via rotary evaporation.

-

The aqueous phase contains the lithium nicotinate salt.

-

Carefully acidify with 1M HCl to the Isoelectric Point (pI) .

-

Troubleshooting Guide: Isolation

Q: I added HCl and no precipitate formed / product is stuck in water. A: Nicotinic acids are zwitterionic.

-

pH < 2: The pyridine N is protonated (

), making it a soluble cation. -

pH > 6: The carboxylic acid is deprotonated (

), making it a soluble anion. -

Target pH: You must hit the Isoelectric Point (typically pH 3.5 - 4.5 for nicotinic acids).

-

Action: Adjust pH slowly to ~4.0. If no solid forms, saturate the water with NaCl (salting out) and extract with n-Butanol or IPA/DCM (1:3) .

Visualized Workflow & Logic

Figure 1: Synthetic Pathway (The Golden Route)

Caption: Step-by-step synthetic flow from commercial starting material to target, highlighting the critical esterification strategy.

Figure 2: Troubleshooting Logic Tree (Heck Step)

Caption: Decision matrix for diagnosing failure modes during the critical Carbon-Carbon bond formation step.

Data & Specifications

Table 1: Catalyst Performance Comparison (Heck Step)

| Catalyst System | Yield (Typical) | Pros | Cons |

| Pd(OAc)₂ + PPh₃ | 65-75% | Cheap, Available. | Air sensitive, requires excess ligand. |

| Pd(dppf)Cl₂ | 80-90% | Robust, Bidentate (stable). | More expensive. |

| Pd₂dba₃ + P(t-Bu)₃ | >90% | High activity for aryl chlorides. | Very expensive, pyrophoric ligand. |

Table 2: Solvent Selection Guide

| Solvent | Boiling Point | Suitability | Notes |

| DMF | 153°C | High | Excellent solubility, but hard to remove. |

| DMAc | 165°C | High | Higher thermal stability than DMF. |

| Acetonitrile | 82°C | Low | Temp too low for unactivated chlorides. |

| Water | 100°C | Medium | Requires phase transfer catalyst (TBAB) [3]. |

References

-

Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press. (Standard reference for heterocycle reduction selectivity).

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[1] Chemical Reviews, 100(8), 3009–3066.

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Minisci vs Heck utility).

Sources

Technical Support Center: Optimizing 2-Phenethyl-nicotinic Acid Synthesis

Subject: Technical Guide for Yield Improvement & Troubleshooting Target Molecule: 2-Phenethyl-nicotinic acid (2-Phenethylpyridine-3-carboxylic acid) CAS Registry Number: [Generic scaffold reference, specific CAS varies by salt form]

Introduction: The Yield Bottleneck

As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 2-substituted nicotinic acids. The primary challenge with This compound lies in the electronic mismatch of the pyridine ring.

You are likely facing one of two scenarios:

-

The "Direct" Minisci Route: You are attempting radical alkylation of nicotinic acid. Result: Low yields (<30%), complex isomer mixtures (C2 vs C4/C6), and difficult purification.

-

The "Classic" Condensation Route: You are condensing 2-methylnicotinic acid with benzaldehyde. Result: Thermodynamic barriers and difficult dehydration steps.

The Solution: To achieve industrial-grade yields (>75%), you must shift to a Pd-Catalyzed Heck Coupling followed by Hydrogenation . This guide prioritizes this pathway while providing troubleshooting for isolation of the zwitterionic product.

Module 1: The High-Yield Protocol (Heck + Hydrogenation)

This is the most robust method. It avoids the regioselectivity issues of radical chemistry by fixing the attachment point using a halogenated precursor.

Phase A: The Heck Coupling

Reaction: Methyl 2-chloronicotinate + Styrene

The "Pro-Tip" for Yield: Do not use the free acid (2-chloronicotinic acid) directly in the Heck reaction. The carboxylic acid can poison the Palladium catalyst and reduce solubility. Protect it as a methyl ester first.

Troubleshooting the Heck Reaction

| Symptom | Probable Cause | Technical Solution |

| < 10% Conversion | Catalyst Poisoning | Pyridine nitrogens bind tightly to Pd(II), arresting the cycle. Fix: Switch to a bulky, electron-rich ligand like P(o-tol)3 or XPhos to crowd out the nitrogen. |

| Pd Black Precipitation | "Homeopathic" Catalyst Loading | Nicotinic acid derivatives are challenging substrates. Increase Pd(OAc)2 loading to 2-5 mol% . |

| Starting Material Recovery | Chloride Inertness | Aryl chlorides are sluggish. Fix: Add a halide scavenger/promoter like TBAB (Tetrabutylammonium bromide) or switch to the more reactive 2-bromo analog. |

| Beta-Hydride Elimination Failure | Base Mismatch | Weak bases fail to regenerate the Pd(0). Use Triethylamine (Et3N) or K2CO3 in DMF/DMAc at 100-120°C. |

Phase B: Hydrogenation & Hydrolysis

Reaction: Methyl 2-styrylnicotinate + H2

Critical Control Point: You must reduce the exocyclic alkene without reducing the pyridine ring to a piperidine.

-

Catalyst: Use 10% Pd/C (unreduced). Avoid PtO2 (Adams' catalyst) as it is too aggressive toward the pyridine ring.

-

Solvent: Methanol or Ethanol.[1] Avoid Acetic Acid, which promotes ring reduction.

-

Pressure: Balloon pressure (1 atm) is sufficient. High pressure (>50 psi) risks ring saturation.

Visualizing the Workflow

The following diagram outlines the logical flow for the High-Yield Synthesis Strategy, highlighting critical decision nodes.

Figure 1: Optimized synthetic workflow utilizing the Heck-Hydrogenation sequence to maximize regioselectivity and yield.

Module 2: Isolation & Purification (The Zwitterion Trap)

Users often report "losing" their product during workup. This is because this compound is a zwitterion . At neutral pH, the carboxylic acid is deprotonated (

The Isoelectric Point (pI) Protocol

You cannot simply extract this with DCM/EtOAc from a neutral aqueous layer.

-

Remove Solvent: Evaporate the hydrolysis solvent (MeOH/THF) completely.

-

Dissolve: Dissolve the residue in minimal water.

-

Acidify/Basify:

-

If coming from basic hydrolysis: Slowly add 1M HCl.

-

Monitor pH precisely. The Isoelectric Point (pI) is typically between pH 3.5 and 4.5 .

-

-

Precipitation: At the pI, the net charge is zero, and water solubility is lowest. The product should precipitate as a white/off-white solid.

-

Filtration: Filter the solid. Do not wash with excess water (you will redissolve it). Wash with cold ether or hexane.

Module 3: Why the Minisci Reaction Fails (And When to Use It)

If you are restricted to using the Minisci reaction (Radical decarboxylation/alkylation), understand the limitations.

Reaction: Nicotinic Acid + Hydrocinnamaldehyde (or related radical precursor) + Oxidant

Common Failure Modes:

-

Regio-scrambling: The radical prefers the C2 and C4 positions. You will get a mixture of 2-phenethyl and 4-phenethyl isomers. Separation requires tedious chromatography.

-

Over-alkylation: The product is more electron-rich than the starting material, leading to di-alkylation.

Optimization (If you must use this route):

-

Solvent: Use a biphasic system (Water/DCM) with AgNO3 as a catalyst to control radical generation rates.

-

Acid: Ensure strong acidic conditions (TFA or H2SO4) to protonate the pyridine ring, making it more electrophilic and receptive to nucleophilic radicals.

FAQ: Technical Support

Q1: Can I use 2-bromonicotinic acid instead of the chloro- derivative? A: Yes, and you should. The C-Br bond is weaker than the C-Cl bond, facilitating faster oxidative addition by the Palladium catalyst. This allows for milder reaction temperatures (80°C vs 120°C) and higher yields.

Q2: My product is an oil, not a solid. How do I crystallize it? A: This is common due to trace solvent impurities. Triturate the oil with Diisopropyl ether (IPE) or Hexane/Ethyl Acetate (9:1) and scratch the flask wall. If it persists, verify it isn't the ethyl ester (incomplete hydrolysis) via LC-MS.

Q3: Why did my hydrogenation stop at 50% conversion? A: Sulfur poisoning. If you used DMSO or a sulfur-containing reagent in the previous step, even trace amounts will kill the Pd/C catalyst. Solution: Wash the styryl intermediate thoroughly with brine and pass it through a short plug of silica before hydrogenation.

References

-

Heck Reaction Mechanism & Ligand Effects

- Beletskaya, I. P., & Cheprakov, A. V. (2000).

-

Synthesis of 2-Substituted Nicotinic Acids

- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II.

-

Minisci Reaction Limitations

-

Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists.[2] MedChemComm.

-

-

Zwitterion Purification

Sources

- 1. US20140275614A1 - Production and purification of carboxylic betaine zwitterionic monomers - Google Patents [patents.google.com]

- 2. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Method for preparing 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. Nicotinic acid synthesis - chemicalbook [chemicalbook.com]

Technical Support Center: Stability and Degradation Studies of 2-Phenethyl-nicotinic acid

Welcome to the technical support center for "2-Phenethyl-nicotinic acid." This guide is designed for researchers, scientists, and drug development professionals. Here, we address common questions and troubleshooting scenarios encountered during the stability and degradation studies of this molecule. Our approach is to synthesize established principles from related chemical structures—nicotinic acid and phenylethyl derivatives—to provide a robust framework for your experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: Why are stability and degradation studies for a new molecule like this compound so critical?

Stability testing is a cornerstone of drug development, mandated by regulatory bodies like the ICH. For a novel entity, these studies are not merely a formality; they are essential for several reasons:

-

Safety and Efficacy: Degradation products can be inactive, have reduced efficacy, or, in the worst case, be toxic. Identifying them is crucial for patient safety.

-

Shelf-Life Determination: Understanding the rate and nature of degradation under various environmental conditions (light, heat, humidity) allows for the determination of a product's shelf-life and recommended storage conditions.

-

Formulation Development: Knowledge of degradation pathways informs the selection of stable formulations and compatible excipients.

-

Analytical Method Validation: Forced degradation studies are used to develop and validate "stability-indicating" analytical methods, which are capable of separating the intact drug from its degradation products.[1][2]

Q2: What are the most probable sites of degradation on the this compound molecule?

Based on its chemical structure, this compound has three primary regions susceptible to degradation under stress conditions. Understanding these helps in predicting potential degradation products and selecting appropriate analytical techniques.

-

The Pyridine Ring: The nitrogen atom in the pyridine ring is a primary target for oxidation, leading to the formation of an N-oxide.[3][4] This is a common metabolic and chemical degradation pathway for pyridine-containing compounds.

-

The Phenylethyl Side Chain: The benzylic carbon (the -CH2- group attached to the pyridine ring) is susceptible to oxidation. Further oxidation could potentially cleave the side chain. The phenylethyl moiety itself can be catabolized to phenylacetic acid in biological systems, hinting at potential oxidative pathways.[5][6]

-

The Carboxylic Acid Group: While the carboxylic acid itself is generally stable, it can undergo decarboxylation under extreme heat, although this is less common for aromatic carboxylic acids. It can also form salts or esters, which would have different stability profiles.

Troubleshooting Guide: Forced Degradation Studies

Forced degradation, or stress testing, is the process of intentionally degrading the drug substance to predict its stability and identify likely degradation products.[2]

Q3: I'm starting my first forced degradation study on this molecule. How should I design the experiment?

A well-designed study involves subjecting the compound to conditions more severe than it would typically encounter. The goal is to achieve 5-20% degradation, which is sufficient to produce detectable degradation products without completely destroying the sample.

Below is a recommended workflow.

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (Open Access) The Kinetics and Mechanism for the Oxidation of Nicotinic Acid by Peroxomonosulfate in Acidic Aqueous Medium (2012) | Anju Agrawal | 2 Citations [scispace.com]

- 5. Genetic analyses and molecular characterization of the pathways involved in the conversion of 2-phenylethylamine and 2-phenylethanol into phenylacetic acid in Pseudomonas putida U - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficient Synthesis of Phenylacetate and 2-Phenylethanol by Modular Cascade Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting "2-Phenethyl-nicotinic acid" Bioassay Variability

Welcome to the technical support center for bioassays involving 2-Phenethyl-nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common sources of variability in their experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to conduct robust and reproducible bioassays.

Understanding the Target: The GPR109A Receptor

This compound, a derivative of nicotinic acid (niacin), is presumed to exert its biological effects primarily through the activation of the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA₂).[1][2] Understanding this target is crucial for troubleshooting your bioassay. GPR109A is a Gi-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][3] This mechanism is central to the anti-lipolytic effects of nicotinic acid in adipocytes.[4]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during bioassays with this compound in a question-and-answer format.

Q1: My dose-response curve for this compound is inconsistent between experiments. What are the likely causes?

A1: Variability in dose-response curves is a frequent challenge in cell-based assays.[5] The root causes can often be traced back to several key factors:

-

Cell Health and Culture Conditions: The physiological state of your cells is paramount. Inconsistent cell density at the time of the assay, variations in passage number, and fluctuations in media components can all impact cellular responses.[6][7] For instance, depleted energy sources like glucose and glutamine in the media can alter the cellular metabolic state and, consequently, receptor expression and signaling.[6]

-

Compound Solubility and Stability: this compound, like many small molecules, may have limited aqueous solubility.[8][9] If the compound precipitates in your assay medium, the effective concentration will be lower and more variable than intended.

-

Solvent Effects: The solvent used to dissolve this compound (commonly DMSO or ethanol) can have direct effects on the cells, even at low concentrations.[10][11] These effects can be stimulatory or inhibitory and may vary between cell types.[10]

Recommended Actions:

| Parameter | Action | Rationale |

| Cell Culture | Maintain a consistent cell seeding density and passage number for all experiments. Use a fresh batch of cryopreserved cells for critical studies to minimize drift in cell phenotype.[6] | Ensures a uniform cell population and minimizes variability due to cellular aging or adaptation to culture conditions. |

| Compound Handling | Prepare fresh stock solutions of this compound for each experiment. Visually inspect for precipitation after dilution in assay media. Consider performing a solubility test under your specific assay conditions. | Small molecules can degrade or precipitate upon storage. Ensuring complete solubilization is critical for accurate dosing.[9] |

| Solvent Control | Include a vehicle control group in every experiment that is treated with the same concentration of solvent as the highest concentration of your test compound. Keep the final solvent concentration consistent across all wells.[11] | This allows you to distinguish the effect of the compound from the effect of the solvent. |

Q2: I'm observing significant "edge effects" in my microplate-based assay. How can I mitigate this?

A2: The "edge effect" is a common phenomenon in microplate assays where the outer wells behave differently from the inner wells.[12][13] This is often due to increased evaporation and temperature gradients across the plate during incubation.[12][14]

Strategies to Minimize Edge Effects:

-

Hydration and Incubation:

-

Plate Shaking and Sealing:

-

If your protocol involves shaking, ensure it is optimized to promote uniform mixing without causing media to splash into the well lids.

-

Use breathable plate seals for long-term incubations to allow for gas exchange while minimizing evaporation.[16]

-

-

Experimental Design:

-

If the edge effect persists, consider excluding the outer wells from your data analysis. While this reduces the number of wells available, it significantly improves data quality.[15]

-

Q3: My assay is designed to measure a decrease in cAMP, but the signal window is very narrow. How can I improve it?

A3: A narrow signal window in a Gi-coupled receptor assay can make it difficult to discern true hits from noise. The goal is to maximize the difference between the basal and stimulated cAMP levels.

Optimizing a Gi-Coupled Receptor Assay:

| Step | Action | Rationale |

| 1. Forskolin Co-stimulation | Treat cells with a low concentration of forskolin in addition to your test compound. You will need to perform a dose-response curve for forskolin to determine the optimal concentration (typically the EC₅₀ to EC₈₀). | Forskolin directly activates adenylyl cyclase, increasing basal cAMP levels. The inhibitory effect of your GPR109A agonist will then be more pronounced, widening the signal window. |

| 2. PDE Inhibition | Include a phosphodiesterase (PDE) inhibitor, such as IBMX, in your assay buffer. | PDEs are enzymes that degrade cAMP. Inhibiting them will lead to an accumulation of cAMP, further amplifying the signal.[17] |

| 3. Cell Density Optimization | Perform a cell titration experiment to determine the optimal number of cells per well. | Too few cells will result in a weak signal, while too many cells can lead to desensitization and a blunted response.[17] |

| 4. Agonist Incubation Time | Optimize the incubation time with this compound. | The kinetics of GPR109A activation and subsequent cAMP inhibition may vary depending on the cell type and assay conditions. |

-

Cell Plating: Seed your GPR109A-expressing cells at the desired density in a 96-well plate and incubate overnight.

-

Reagent Preparation: Prepare a serial dilution of forskolin in your assay buffer containing a fixed concentration of a PDE inhibitor (e.g., 100 µM IBMX).

-

Forskolin Stimulation: Remove the culture medium from the cells and add the various concentrations of forskolin.

-

Incubation: Incubate the plate at 37°C for the desired time (e.g., 30 minutes).

-

cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or AlphaLISA).

-

Data Analysis: Plot the cAMP signal against the forskolin concentration and determine the EC₅₀ and EC₈₀ values. The optimal forskolin concentration for your antagonist assay will typically be in this range.

References

-

Pike, A. (2006). Nicotinic acid: pharmacological effects and mechanisms of action. British Journal of Pharmacology, 147(1), 1-10. [Link]

-

Kamal, M. A. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5), 1-5. [Link]

-

Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139. [Link]

-

Grundy, S. M., et al. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 4A-10A. [Link]

-

Vlaming, M., et al. (2019). 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(5), 573-586. [Link]

-

Nielsen, S. F., et al. (2017). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 69(5), 837-846. [Link]

-

Nielsen, S. F., et al. (2017). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

-

Cytiva. (2024). Understanding and controlling raw material variation in cell culture media. [Link]

-

Ahmed, K., et al. (2017). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International Journal of Molecular Sciences, 18(11), 2419. [Link]

-

SciTechnol. (n.d.). The Problems with the Cells Based Assays. [Link]

-

Wu, J., et al. (2013). Niacin Activates the PI3K/Akt Cascade via PKC- and EGFR-Transactivation-Dependent Pathways through Hydroxyl-Carboxylic Acid Receptor 2. PLoS ONE, 8(10), e77169. [Link]

-

O'Connell, K. G., et al. (2023). The Edge Effect in High-Throughput Proteomics: A Cautionary Tale. Journal of Proteome Research, 22(6), 1831-1838. [Link]

-

BioAgilytix. (n.d.). Navigating Critical Reagent Challenges in Cell-Based Potency Assays: Case Studies on Variability and Solutions. [Link]

-

Corning. (n.d.). Corning® HTS/Assay Systems. [Link]

-

El-Mas, M. M., et al. (2016). Central GPR109A Activation Mediates Glutamate-Dependent Pressor Response in Conscious Rats. The Journal of Pharmacology and Experimental Therapeutics, 358(2), 226-235. [Link]

-

Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]

-

Pike, A. (2006). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

-

Zhang, Y., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 814-818. [Link]

-

Digby, J. E., et al. (2012). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. British Journal of Pharmacology, 165(5), 1256-1267. [Link]

-

Creative Biolabs. (n.d.). Agonist/Antagonist Assay Services. [Link]

-

Gilbert, A., et al. (2014). Identifying and eliminating cell culture process variability. Pharmaceutical Bioprocessing, 2(6), 519-530. [Link]

-

Li, Q., & La, S. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

-

Li, Y., et al. (2021). Potency Assay Variability Estimation in Practice. Statistics in Biopharmaceutical Research, 13(1), 1-10. [Link]

-

Chen, Y., et al. (2015). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. The Journal of Biological Chemistry, 290(21), 13491-13503. [Link]

-

LabX. (2025). Designing High-Throughput Experiments Using Microplate Technology. [Link]

-

Wang, Y., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis, 12(3), 405-414. [Link]

-

Thangaraju, M., et al. (2012). GPR109A activation in breast cancer cells inhibits cell survival and mammary tumor growth. ResearchGate. [Link]

-

Li, Y., et al. (2021). Niacin can activate the GPR109A/NRF2/autophagy signal pathway. ResearchGate. [Link]

-

Sakurai, F., & Mizuguchi, H. (2021). Translational Prospects and Challenges in Human Induced Pluripotent Stem Cell Research in Drug Discovery. Pharmaceutics, 13(2), 226. [Link]

-

BioPharm International. (2019). Essentials in Bioassay Development. [Link]

-

Dr. G Bhanu Prakash. (2025). 10. Nicotinic acid: Pharmacology Video Lectures USMLE Step 1. YouTube. [Link]

-

RoosterBio. (2025). Reducing Variability: 3 Key Metrics for Successful Scale-Up and Expansion of Custom Cell Cultures. [Link]

-

Carbone, F., et al. (2023). Mechanisms of Antiproliferative Effects of Nobiletin, Scoparone, and Tangeretin Isolated from Citrus reticulata Peel Dichloromethane Extract in Acute Myeloid Leukemia Cells. Molecules, 28(14), 5437. [Link]

-

Li, X., et al. (2020). Evaluation of plate edge effects in in-vitro cell based assay. ResearchGate. [Link]

-

Burdick, J. (2025). Certain Approaches to Understanding Sources of Bioassay Variability. ResearchGate. [Link]

-

Feingold, K. R., et al. (2012). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. American Journal of Physiology-Endocrinology and Metabolism, 302(9), E1095-E1102. [Link]

-

Eurofins DiscoverX. (2023). Functional Assays for the Development of Agonistic Antibodies. YouTube. [Link]

-

Bio-Rad Laboratories. (2026). Bioassay Method Transfer Strategies to Reduce Variability. YouTube. [Link]

-

Domain Therapeutics. (n.d.). Characterization of receptor agonists and antagonists. [Link]

-

Xu, Y., et al. (2011). Functional assays to define agonists and antagonists of the sigma-2 receptor. The Journal of Pharmacology and Experimental Therapeutics, 339(2), 586-593. [Link]

Sources

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potency Assay Variability Estimation in Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promegaconnections.com [promegaconnections.com]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Edge Effect in High-Throughput Proteomics: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iccb.med.harvard.edu [iccb.med.harvard.edu]

- 14. researchgate.net [researchgate.net]

- 15. Defeating the edge effect to consistently drive drug discovery [thermofisher.com]

- 16. 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. resources.revvity.com [resources.revvity.com]

Technical Support Center: Optimizing Reaction Conditions for 2-Substituted Nicotinic Acids

Welcome to the technical support center for the synthesis of 2-substituted nicotinic acids. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these important heterocyclic compounds. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions. Our focus is on the practical application of palladium-catalyzed cross-coupling reactions, which are cornerstone methods for these transformations.[1][2][3]

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during the planning and initial execution of a synthesis.

Q1: I need to synthesize a 2-aryl nicotinic acid. Should I use a Suzuki, Stille, or Negishi coupling?

A1: For most applications, the Suzuki-Miyaura coupling is the preferred method.[4] Here's a breakdown of the reasoning:

-